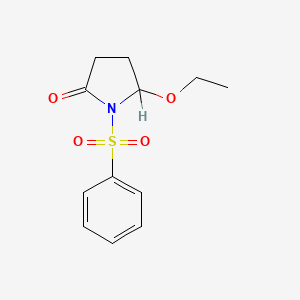

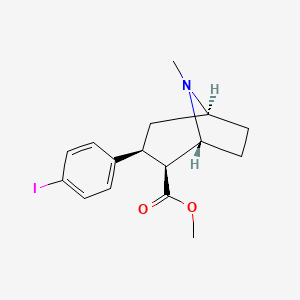

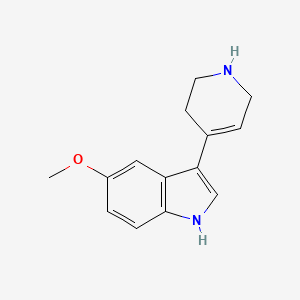

![molecular formula C22H12Cl4N2O4 B1680235 1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene CAS No. 1618672-71-1](/img/structure/B1680235.png)

1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene

Vue d'ensemble

Description

1,5-Bis[(E)-2-(3,4-dichlorophenyl)vinyl]-2,4-dinitrobenzene, also known as NSC 636819, is a chemical compound with the molecular formula C22H12Cl4N2O4 . It is also referred to by other synonyms such as 1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:C1=CC(=C(C=C1C=CC2=CC(=C(C=C2N+[O-])N+[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl O=N(=O)C1C=C(C(=CC=1/C=C/C1C=C(Cl)C(Cl)=CC=1)C=CC1C=C(Cl)C(Cl)=CC=1)N(=O)=O .

Applications De Recherche Scientifique

Histone Demethylase Inhibition

NSC636819 is a competitive and selective inhibitor of KDM4A/KDM4B . These enzymes are histone demethylases, which play a crucial role in the regulation of gene expression. By inhibiting these enzymes, NSC636819 can affect the methylation status of histones, thereby influencing gene expression .

Prostate Cancer Research

NSC636819 has shown potential as a progression factor for prostate cancer . It has been found to induce apoptosis in LNCaP prostate cancer cells in vitro . This suggests that NSC636819 could be used in the research and treatment of prostate cancer .

Regulation of Androgen-Responsive Genes

In addition to its effects on histone demethylation, NSC636819 also negatively regulates androgen-responsive genes . This means it could potentially be used in the research of diseases that are influenced by androgens, such as certain types of cancer .

Oncogene Regulation

NSC636819 has been shown to down-regulate several oncogenes, including IGF1R, FGFR3, CCNE2, AURKA, and AURKB . This suggests that it could be used in the research of various types of cancer, not just prostate cancer .

Tumor Suppressor Gene Upregulation

Conversely, NSC636819 has been found to up-regulate the RB1 and CDH1 tumor suppressor genes . This could make it a valuable tool in the research of cancers where these genes are downregulated .

Potential Therapeutic Applications

Given its effects on histone demethylation, gene regulation, and apoptosis, NSC636819 could potentially be used in the development of new cancer therapies . However, more research would be needed to fully understand its mechanisms of action and potential side effects .

Mécanisme D'action

Target of Action

NSC636819, also known as “1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene” or “1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene”, is a competitive and selective inhibitor of KDM4A/KDM4B . These are potential progression factors for prostate cancer .

Mode of Action

NSC636819 acts as a competitive inhibitor of KDM4A and KDM4B, blocking their demethylating activity toward H3K9me3 . It associates with E2F1 on target gene promoters, enhancing E2F1 chromatin binding and transcriptional activity .

Biochemical Pathways

The pyruvate dehydrogenase kinases (PDKs) PDK1 and PDK3 are direct targets of KDM4A and E2F1, modulating the switch between glycolytic metabolism and mitochondrial oxidation . Downregulation of KDM4A leads to elevated activity of pyruvate dehydrogenase and mitochondrial oxidation .

Pharmacokinetics

It is known that the compound is cell permeable , and it is soluble in DMSO .

Result of Action

NSC636819 effectively induces apoptosis in LNCaP prostate cancer cells . It up-regulates RB1 and CDH1 tumor suppressor genes and down-regulates IGF1R, FGFR3, CCNE2, AURKA, and AURKB oncogenes .

Propriétés

IUPAC Name |

1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZPXBXVBQSBDG-IJIVKGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

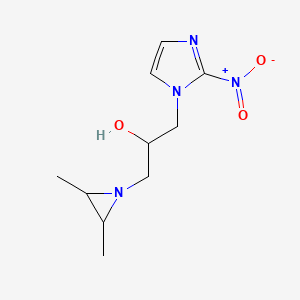

![1-(2-fluorophenyl)-3-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea](/img/structure/B1680153.png)

![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/no-structure.png)

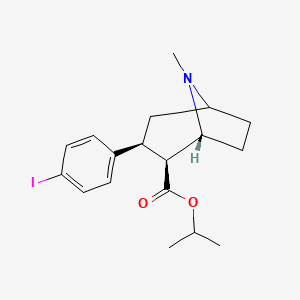

![3-oxo-1,1-di(phenyl)-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[4,3-c]pyrazine-7-carboxamide](/img/structure/B1680155.png)

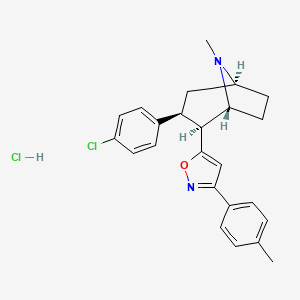

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)

![3-(cyclopropanecarbonyl)-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680174.png)